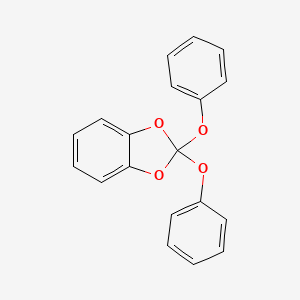![molecular formula C11H9N5O3 B14322976 2,3-Dimethyl-4-nitro-3,5-dihydro-8H-imidazo[4,5-g]quinazolin-8-one CAS No. 105664-89-9](/img/structure/B14322976.png)
2,3-Dimethyl-4-nitro-3,5-dihydro-8H-imidazo[4,5-g]quinazolin-8-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dimethyl-4-nitro-3,5-dihydro-8H-imidazo[4,5-g]quinazolin-8-one is a complex heterocyclic compound that belongs to the imidazole and quinazoline families. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Métodos De Preparación
The synthesis of 2,3-Dimethyl-4-nitro-3,5-dihydro-8H-imidazo[4,5-g]quinazolin-8-one typically involves multi-step reactions starting from readily available precursors. Common synthetic routes include:
Cyclization Reactions: The formation of the imidazole ring through cyclization of appropriate precursors.
Nitration: Introduction of the nitro group using nitrating agents like nitric acid.
Methylation: Introduction of methyl groups using methylating agents such as methyl iodide.
Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions.
Análisis De Reacciones Químicas
2,3-Dimethyl-4-nitro-3,5-dihydro-8H-imidazo[4,5-g]quinazolin-8-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methyl groups can be substituted with other functional groups using appropriate reagents.
Cyclization: Further cyclization reactions can modify the core structure, leading to new derivatives.
Common reagents used in these reactions include nitric acid for nitration, hydrogen gas for reduction, and various alkylating agents for substitution.
Aplicaciones Científicas De Investigación
This compound has several applications in scientific research:
Medicinal Chemistry: Used as a scaffold for developing new drugs with potential antibacterial, antifungal, and anticancer activities.
Biological Studies: Investigated for its interactions with biological macromolecules like proteins and DNA.
Industrial Applications: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,3-Dimethyl-4-nitro-3,5-dihydro-8H-imidazo[4,5-g]quinazolin-8-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The imidazole ring can bind to metal ions and enzymes, affecting their activity.
Comparación Con Compuestos Similares
Similar compounds include other imidazole and quinazoline derivatives, such as:
2-Methyl-4-nitroimidazole: Known for its antibacterial properties.
4-Nitroquinazoline: Studied for its anticancer activities.
2,3-Dimethyl-4-nitro-3,5-dihydro-8H-imidazo[4,5-g]quinazolin-8-one is unique due to its combined imidazole and quinazoline structure, which provides a versatile platform for chemical modifications and biological activity.
Propiedades
Número CAS |
105664-89-9 |
|---|---|
Fórmula molecular |
C11H9N5O3 |
Peso molecular |
259.22 g/mol |
Nombre IUPAC |
2,3-dimethyl-4-nitro-7H-imidazo[4,5-g]quinazolin-8-one |
InChI |
InChI=1S/C11H9N5O3/c1-5-14-7-3-6-8(12-4-13-11(6)17)10(16(18)19)9(7)15(5)2/h3-4H,1-2H3,(H,12,13,17) |
Clave InChI |
QZCXBMADAOUNNL-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=C(N1C)C(=C3C(=C2)C(=O)NC=N3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-{4-[(6-Chloro-5-methylpyridazin-3-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14322899.png)
![Benzothiazolium, 3-methyl-2-[(1-methyl-4(1H)-pyridinylidene)methyl]-](/img/structure/B14322913.png)
![4-[(Naphthalen-2-yl)methyl]-1,1'-biphenyl](/img/structure/B14322914.png)









![Diethyl [(1E)-1-(butylimino)-2-methylpropan-2-yl]phosphonate](/img/structure/B14322978.png)
![10-[(Phenanthren-9-yl)oxy]phenanthren-9-ol](/img/structure/B14322984.png)
